3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride is a chemical compound known for its potential therapeutic and environmental applications. It is also referred to as JNJ-7925476. The compound has garnered attention in the scientific community due to its unique structure and properties.
Preparation Methods
The synthesis of 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride involves several steps. One common method includes the coupling of the corresponding fluoropyrrolidinium hydrochloride salts with 2′-deoxyinosine . The synthesis of related compounds often starts with 2′-deoxyguanosine, 2′-deoxyuridine, and 2′-deoxythymidine, followed by the preparation of S,S-pyrrolidine-2,3-diol in the laboratory . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a wide range of products by conjoining chemically differentiated fragments with a metal catalyst .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of novel compounds and as a reagent in various reactions . In biology and medicine, it has potential therapeutic applications due to its unique structure and properties. Additionally, it is used in environmental research for its potential to address specific environmental challenges.
Mechanism of Action
The mechanism of action of 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is a versatile scaffold that can interact with various biological targets, contributing to its biological activity . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect its activity .
Comparison with Similar Compounds
3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique combination of the sec-butyl and chlorophenoxy groups in this compound sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGADSVJJVQSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-48-4 | |
Record name | Pyrrolidine, 3-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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